

Ceftolozane Sulfate: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: **Ceftolozane Sulfate**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development timeline of **ceftolozane sulfate**, a novel cephalosporin antibiotic. It provides a comprehensive overview of the key preclinical and clinical milestones, detailed experimental insights, and the crucial data that led to its approval for treating complex bacterial infections.

Introduction: A Novel Weapon Against Gram-Negative Pathogens

Ceftolozane is a fifth-generation cephalosporin antibiotic developed to combat infections caused by multidrug-resistant Gram-negative bacteria, particularly *Pseudomonas aeruginosa*. [1][2] Its chemical structure, similar to ceftazidime but with a modified side-chain, confers potent antipseudomonal activity.[3] To broaden its spectrum against bacteria that produce β -lactamase enzymes, ceftolozane is combined with tazobactam, a well-established β -lactamase inhibitor.[4] [5] This combination, known as Zerbaxa®, has become a critical tool in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[5][6]

Discovery and Preclinical Development

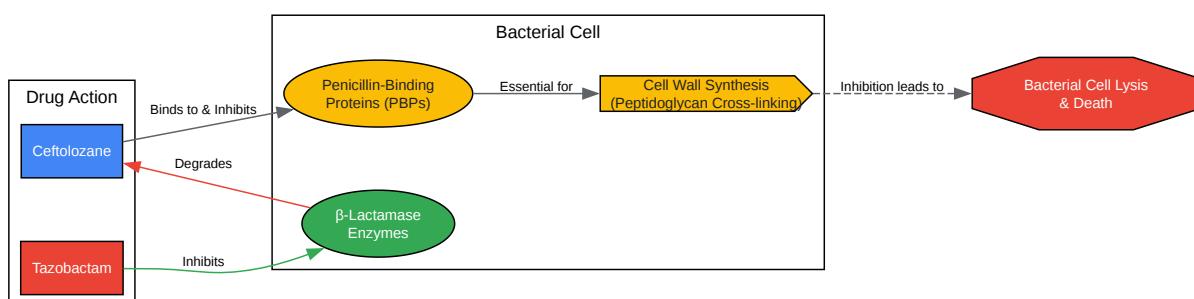
The journey of ceftolozane began with the need for new antibiotics effective against resistant Gram-negative bacteria. Researchers at Cubist Pharmaceuticals (later acquired by Merck)

were instrumental in its discovery and the development of a novel synthesis process.^[5] Preclinical studies focused on establishing its mechanism of action and in vitro activity against a wide range of bacterial isolates.

Mechanism of Action

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[5] ^[7] It achieves this by binding to essential penicillin-binding proteins (PBPs), with a particularly high affinity for PBP1b, PBP1c, and PBP3 in *P. aeruginosa* and PBP3 in *E. coli*.^[4]^[7] This binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.^[7]^[8]

Tazobactam, a β -lactam sulfone, irreversibly inhibits many Class A and some Class C β -lactamases, protecting ceftolozane from degradation by these enzymes and extending its activity against many extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae.^[4]^[5]



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Caption: Mechanism of Action of Ceftolozane/Tazobactam.

In Vitro Activity

Numerous preclinical studies evaluated the in vitro susceptibility of a wide range of clinical isolates to ceftolozane/tazobactam. These studies consistently demonstrated its potent activity against *P. aeruginosa* and Enterobacteriaceae.

Table 1: In Vitro Activity of Ceftolozane/Tazobactam Against Key Gram-Negative Pathogens

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	≤1	≤1
Klebsiella pneumoniae	4	>16
Pseudomonas aeruginosa	4	4

Note: MIC (Minimum Inhibitory Concentration) values are based on studies with a fixed concentration of tazobactam (4 µg/mL). Data is compiled from multiple sources for illustrative purposes.[5][9]

Clinical Development Program

The clinical development of ceftolozane/tazobactam involved a series of Phase I, II, and III trials to establish its safety, pharmacokinetics, and efficacy in treating various infections.

Phase I Studies

Phase I trials were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic profile of ceftolozane/tazobactam.[9] These studies established the dosing regimen for later phase trials and confirmed that ceftolozane has a half-life of approximately 2.3 to 3 hours, with both ceftolozane and tazobactam being primarily eliminated through urine.[3][10]

Phase II Clinical Trials

Phase II trials provided the first evidence of the efficacy of ceftolozane/tazobactam in patients with complicated infections.

- Complicated Intra-Abdominal Infections (cIAI): A prospective, randomized, double-blind, multicenter Phase II trial compared ceftolozane/tazobactam plus metronidazole with meropenem in adults with cIAI. The results supported further development, showing comparable clinical and microbiological success rates.[11][12]

- Pediatric Studies: Later Phase II studies were also conducted in pediatric populations for cIAI and cUTI, demonstrating a favorable safety profile and high rates of clinical cure.[13][14][15]

Phase III Clinical Trials

The efficacy and safety of ceftolozane/tazobactam were definitively established in several large-scale, pivotal Phase III clinical trials.

The ASPECT-cUTI trial was a randomized, double-blind study that compared ceftolozane/tazobactam to levofloxacin in 1,083 adults with cUTI, including pyelonephritis.[5] Ceftolozane/tazobactam demonstrated non-inferiority to levofloxacin in achieving a composite cure (clinical cure and microbiological eradication).[5]

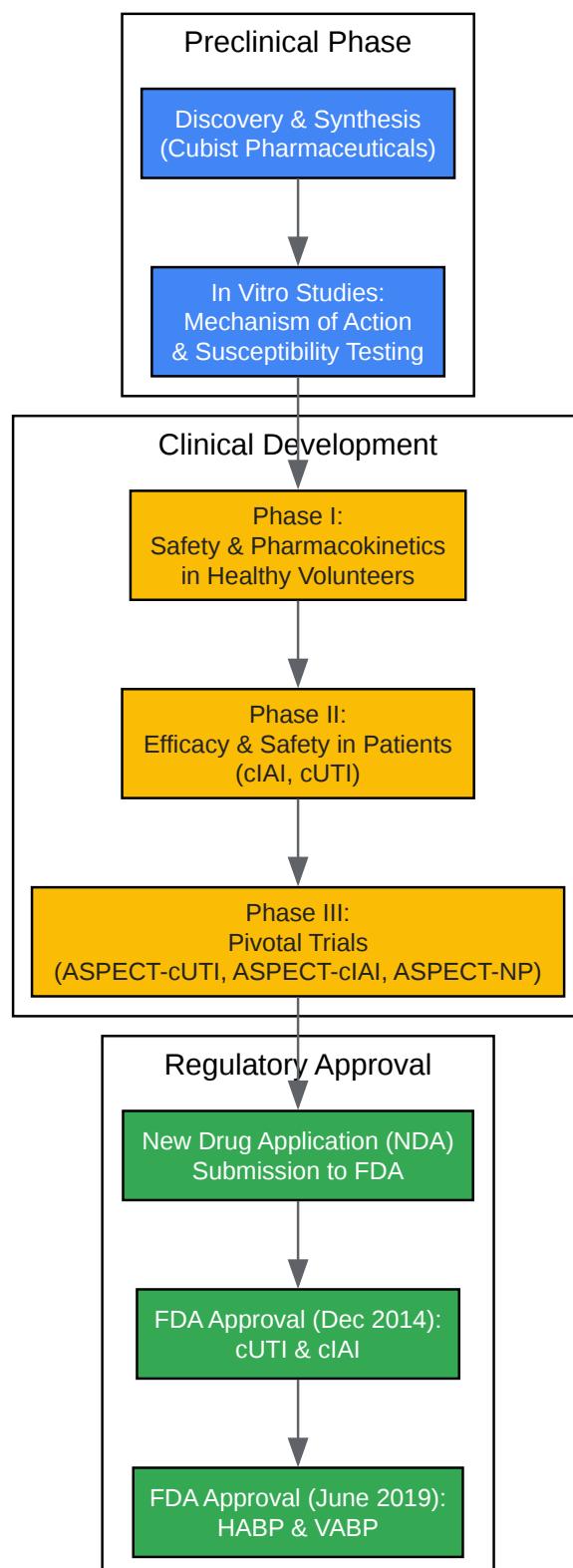
The ASPECT-cIAI trial, a randomized, double-blind study, evaluated ceftolozane/tazobactam in combination with metronidazole versus meropenem in 979 adults with cIAI.[5][16][17] The trial met its primary endpoints, demonstrating non-inferiority to meropenem.[16][17]

The ASPECT-NP trial was a Phase III, multicenter, randomized, double-blind study that compared a higher dose of ceftolozane/tazobactam (3g) to meropenem in 726 adult patients with ventilated HABP or VABP.[6][18] The study demonstrated the non-inferiority of ceftolozane/tazobactam to meropenem for both 28-day all-cause mortality and clinical response at the test-of-cure visit.[6]

Table 2: Summary of Pivotal Phase III Clinical Trial Outcomes

Trial Name	Indication	Comparator	N	Primary Endpoint	Key Outcome
ASPECT-cUTI	cUTI	Levofloxacin	1,083	Composite cure at Test-of-Cure (TOC)	Non-inferiority met
ASPECT-cIAI	cIAI	Meropenem	993	Clinical cure at TOC	Non-inferiority met
ASPECT-NP	HABP/VABP	Meropenem	726	28-day all-cause mortality	Non-inferiority met

Data compiled from publicly available clinical trial information.[\[5\]](#)[\[6\]](#)[\[17\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)**Caption:** Ceftolozane/Tazobactam Development and Approval Timeline.

Regulatory Milestones and Post-Marketing

Based on the robust data from the Phase III trials, Cubist Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA).[\[16\]](#)

- December 19, 2014: The FDA approved Zerbaxa (ceftolozane/tazobactam) for the treatment of adults with cUTI and, in combination with metronidazole, for cIAI.[\[20\]](#)[\[21\]](#)[\[22\]](#)
- June 3, 2019: The FDA approved a new indication for Zerbaxa for the treatment of HABP/VABP in patients 18 years and older.[\[6\]](#)[\[22\]](#)

Ceftolozane/tazobactam was designated as a Qualified Infectious Disease Product (QIDP) by the FDA, a designation given to antibacterial or antifungal human drugs intended to treat serious or life-threatening infections.[\[20\]](#)

Experimental Protocols Overview

While detailed, step-by-step protocols are proprietary, the general methodologies employed in the key studies can be summarized.

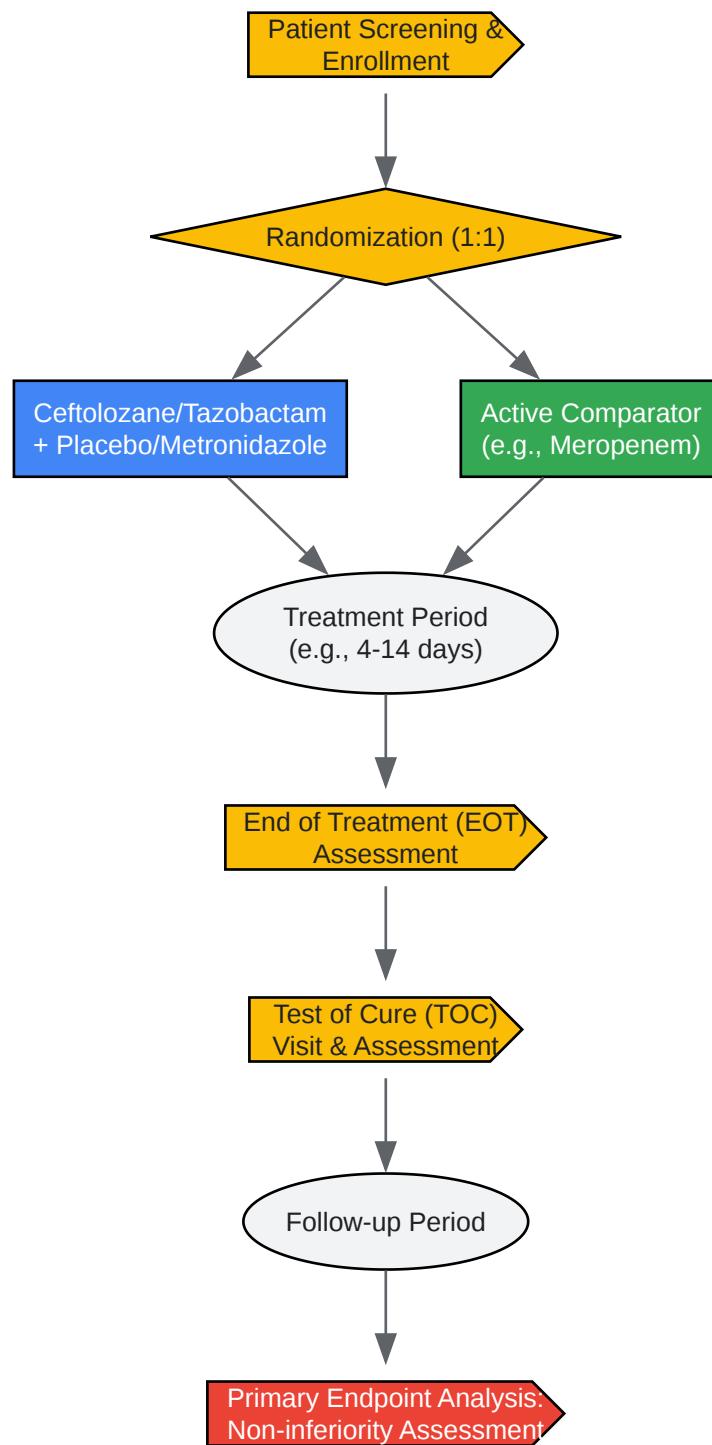
In Vitro Susceptibility Testing

- Method: Broth microdilution method was used to determine the Minimum Inhibitory Concentrations (MICs) of ceftolozane in combination with a fixed concentration of tazobactam (typically 4 μ g/mL).
- Procedure: Standardized bacterial inoculums were added to microtiter plates containing serial twofold dilutions of ceftolozane/tazobactam. The plates were incubated, and the MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Clinical Trial Design and Endpoints

- General Design: The pivotal Phase III trials were prospective, randomized, double-blind, multicenter, non-inferiority studies.
- Patient Population: Adult patients with confirmed diagnoses of cUTI, cIAI, or HABP/VABP were enrolled.

- Intervention: Patients were randomized to receive either ceftolozane/tazobactam (at the specified dose for the indication) or an active comparator (e.g., levofloxacin, meropenem).
- Primary Endpoints:
 - cUTI (ASPECT-cUTI): Composite cure rate (clinical cure and microbiological eradication) at the test-of-cure (TOC) visit.
 - cIAI (ASPECT-cIAI): Clinical cure rate at the TOC visit in the microbiological intent-to-treat (MITT) and clinically evaluable (CE) populations.
 - HABP/VABP (ASPECT-NP): 28-day all-cause mortality and clinical response at the TOC visit.
- Data Analysis: Non-inferiority was assessed by calculating the difference in the primary outcome rates between the two treatment groups and ensuring the confidence interval for this difference did not cross a pre-specified non-inferiority margin.



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Caption: Generalized Phase III Clinical Trial Workflow.

Conclusion

The development of **ceftolozane sulfate**, in combination with tazobactam, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacterial infections. Its journey from discovery to regulatory approval was marked by a robust preclinical and clinical development program that successfully demonstrated its efficacy and safety in treating a range of serious infections. For researchers and drug development professionals, the story of ceftolozane/tazobactam serves as a compelling case study in modern antibiotic development, highlighting the path from identifying a clinical need to delivering a novel therapeutic solution.

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